molecular formula C26H27N5O2S2 B2998087 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921488-31-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2998087
CAS No.: 921488-31-5
M. Wt: 505.66
InChI Key: SDPQDMBKVJTBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based acetamide derivative featuring a 3-cyclohexylureido substituent on the thiazole ring and a 6-methylbenzo[d]thiazol-2-yl group attached to the phenylacetamide moiety. The cyclohexyl group may enhance lipophilicity, influencing membrane permeability, while the methyl substituent on the benzo[d]thiazole could modulate steric interactions in binding pockets .

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h7-13,15,18H,2-6,14H2,1H3,(H,27,32)(H2,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPQDMBKVJTBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a cyclohexylureido group, and a phenyl moiety substituted with a methylbenzo[d]thiazole group. The synthesis typically involves multi-step reactions such as the formation of the thiazole ring through Hantzsch synthesis, followed by the introduction of the cyclohexylureido and phenyl groups via acylation reactions.

Antiproliferative Properties

Recent studies have identified this compound as a potent inhibitor of several cancer cell lines, including hepatocellular carcinoma (HCC). In vitro assays demonstrated that it effectively inhibits cell proliferation with an IC50 value in the low micromolar range. Specifically, derivatives of this compound have shown significant activity against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cancer cell lines .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. The thiazole ring and the phenyl substituents are thought to facilitate binding to protein kinases, thereby modulating their activity. For instance, studies suggest that this compound may act as an inhibitor of insulin-like growth factor 1 receptor (IGF1R), a target implicated in various cancers .

Case Studies

Case Study 1: Anticancer Activity

In a study focused on ureido-substituted thiazole derivatives, researchers synthesized various analogs and evaluated their antiproliferative effects. The compound exhibited significant inhibition of cell growth in vitro, with promising selectivity towards cancer cells compared to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another investigation explored the interaction of this compound with IGF1R. Using molecular docking studies, researchers demonstrated that the compound binds effectively to the active site of IGF1R, inhibiting its kinase activity. This inhibition was correlated with reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .

Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
AntiproliferativeInhibition of cancer cell linesLow micromolar range
IGF1R InhibitionReduced kinase activityNot specified
SelectivityHigher toxicity towards cancer cells than normal cellsNot specified

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Thiazole-Acetamide Derivatives

  • Compound 13 ():
    Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
    Comparison: Replaces the cyclohexylureido group with a piperazinyl-methoxyphenyl moiety. The piperazine introduces basicity and solubility, whereas the ureido group in the target compound may improve hydrogen-bonding interactions. Melting point (289–290°C) is lower than expected for the target compound, suggesting differences in crystallinity due to bulky substituents .

  • GSK1570606A (): Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide. Comparison: The pyridyl-thiazole core is simpler, lacking the benzo[d]thiazole and cyclohexylureido groups.

Benzo[d]thiazole-Containing Analogues

  • Compound 21 ():
    Structure: 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
    Comparison: Shares the benzo[d]thiazole-acetamide scaffold but substitutes the cyclohexylureido with a propargyloxy group. The trifluoromethyl group increases metabolic stability, whereas the ureido group in the target compound may enhance solubility via hydrogen bonding .

  • Compound 15 (): Structure: N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-ethyl-3,5-dioxo-1,2,4-thiadiazolidin-4-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide. Comparison: Incorporates a triazole-thiadiazolidinone hybrid instead of cyclohexylureido. This design prioritizes multitarget engagement (e.g., kinase inhibition), whereas the target compound’s ureido group may focus on specific MMP or protease interactions .

Ureido/Thiazole Hybrids

  • Compound 107m (): Structure: N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide. Comparison: Lacks the ureido group but includes a chlorophenyl-thiazole system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.